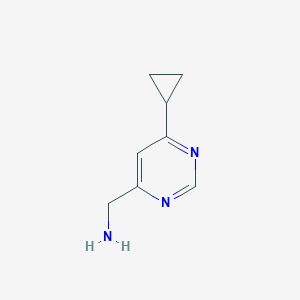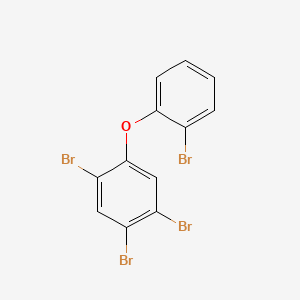
2,2',4,5-Tetrabromodiphenyl ether
Vue d'ensemble
Description
“2,2’,4,4’-Tetrabromodiphenyl ether” (BDE-47) is an organic compound with the molecular formula C12H6Br4O . It is one of the Polybrominated diphenyl ethers (PBDEs), which are a new class of global, persistent, and toxic contaminants . It is used as Brominated flame retardants (BFRs) in various consumer products .
Molecular Structure Analysis
The molecular structure of BDE-47 consists of two phenyl rings connected by an ether bond. Each phenyl ring is substituted with two bromine atoms at the 2, 4 positions .
Chemical Reactions Analysis
BDE-47 can undergo various chemical reactions. For instance, it can be degraded through photocatalytic reactions and photolysis . It can also undergo debromination in the presence of methanogenesis in anaerobic soil microcosms .
Physical And Chemical Properties Analysis
BDE-47 is a dense compound with a density of 2.2±0.1 g/cm3 . It has a boiling point of 395.5±42.0 °C at 760 mmHg and a flash point of 162.8±26.4 °C . It has a molar refractivity of 83.5±0.3 cm3 .
Applications De Recherche Scientifique
Metabolite Identification and Analysis
Identification in Rat Excreta : Research has identified various hydroxylated metabolites of 2,2',4,4'-tetrabromodiphenyl ether in rat feces, including several hydroxylated tetrabrominated and tribrominated diphenyl ethers. These were identified through gas chromatography-mass spectrometry (Marsh, Athanasiadou, Athanassiadis, & Sandholm, 2006)(Marsh et al., 2006).
Oxidative Metabolism in Chickens and Cats : A study investigated the in vitro oxidative metabolism of BDE-47 by cytochrome P450 enzymes in chicken and cat liver microsomes, revealing different metabolites including several hydroxylated tetrabromodiphenyl ethers (Zheng et al., 2015; Zheng et al., 2016)(Zheng et al., 2015)(Zheng et al., 2016).
Comparative Metabolism in Rats : Rat hepatic microsomes have been used to compare the oxidative metabolism of BDE-47 and other PBDEs. This study explored metabolite formation rates and the cytochrome P450 enzymes involved (Erratico, Moffatt, & Bandiera, 2011)(Erratico et al., 2011).
Environmental and Bioremediation Studies
Degradation in Liquid Systems : Research has explored the synergistic effect of ball-milled Al particles with vitamin B12 on the degradation of BDE47 in liquid systems, achieving significant debromination (Yang et al., 2018)(Yang et al., 2018).
Biodegradation by Bacteria : Achromobacter xylosoxidans GYP4, isolated from polluted soil, has shown a high degradation rate for BDE-47, suggesting its potential for environmental remediation (Wang et al., 2019)(Wang et al., 2019).
Bioremediation in Soil : A study has investigated the degradation of BDE-47 in soil under composting conditions, revealing significant degradation rates and insights into the microbial communities involved (Chen et al., 2016)(Chen et al., 2016).
Photocatalytic Degradation Studies
Photo-removal Techniques : The study of an artificial Z-scheme system for the photo-removal of BDE-47 in liquid media suggests a promising strategy for environmental cleanup using solar energy (Liang et al., 2019)(Liang et al., 2019).
Novel Photocatalytic Methods : Another research demonstrated the rapid photocatalytic degradation of BDE-47 over Ag/TiO2, highlighting an innovative approach to address brominated flame retardants in the environment (Lei et al., 2016)(Lei et al., 2016).
Endocrine Disrupting Potency and Gene Expression Analysis
Endocrine Disrupting Effects : The endocrine disrupting potency of BDE-47 and its hydroxylated analogs has been profiled, showing potential impacts on estrogen, thyroid, and androgen receptor-mediated responses (Liu et al., 2011)(Liu et al., 2011).
Gene Expression in Rat Offspring : A study on rat offspring perinatally exposed to BDE-47 revealed alterations in gene expression related to metabolic and signaling pathways, providing insights into the mechanisms of toxicity (Suvorov & Takser, 2009)(Suvorov & Takser, 2009).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
1,2,4-tribromo-5-(2-bromophenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Br4O/c13-7-3-1-2-4-11(7)17-12-6-9(15)8(14)5-10(12)16/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJGDNHOVDFREMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=CC(=C(C=C2Br)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Br4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40879873 | |
| Record name | BDE-48 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40879873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
485.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2',4,5-Tetrabromodiphenyl ether | |
CAS RN |
337513-55-0 | |
| Record name | 2,2',4,5-Tetrabromodiphenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0337513550 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BDE-48 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40879873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',4,5-TETRABROMODIPHENYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N3VZ68H2HY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(1,4-Dimethyl-1H-benzimidazol-2-yl)methyl]amine](/img/structure/B1530646.png)
![(8-Chloro-6-methylimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B1530648.png)
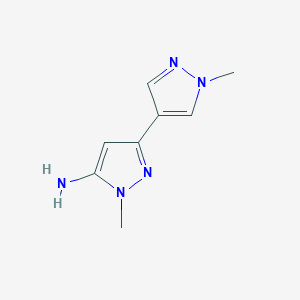
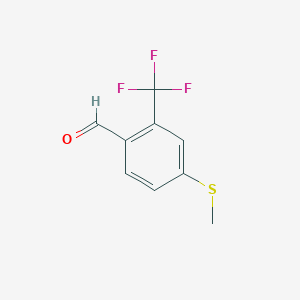
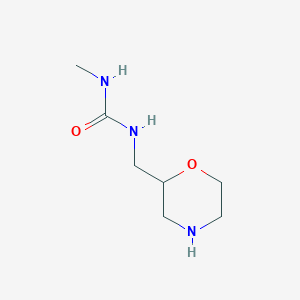
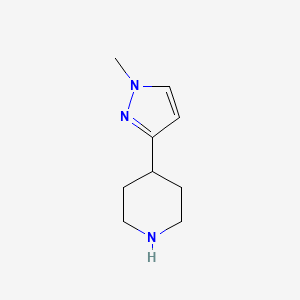
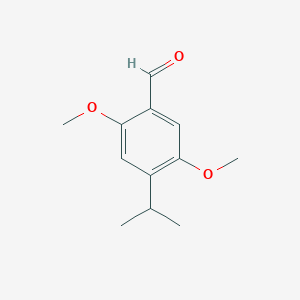
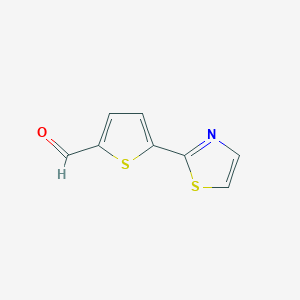
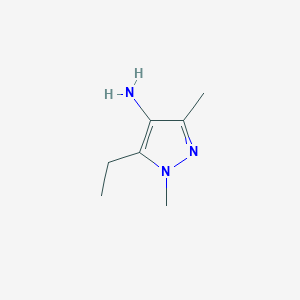
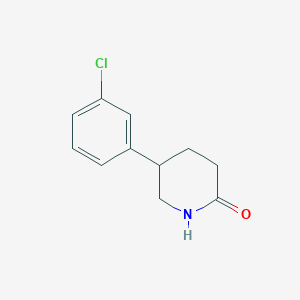
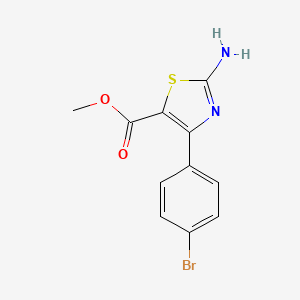
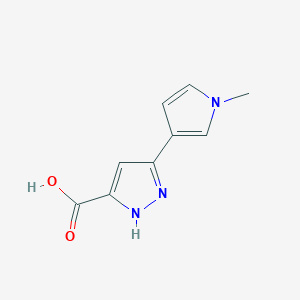
![2-[1-(Trifluoromethyl)cyclopropyl]acetic acid](/img/structure/B1530667.png)
